molecular formula C16H17N3O2S2 B5797384 N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide

N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide

Cat. No. B5797384
M. Wt: 347.5 g/mol
InChI Key: QITJKRBWEICOCO-UHFFFAOYSA-N
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Description

N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide, also known as NBPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in agriculture. NBPT is a urease inhibitor that is used to enhance the efficiency of nitrogen fertilizers.

Mechanism of Action

N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide acts as a competitive inhibitor of urease, binding to the active site of the enzyme and preventing the conversion of urea into ammonia. This results in a slower release of nitrogen and a more efficient use of nitrogen fertilizers.
Biochemical and physiological effects:
N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has been shown to have no adverse effects on plant growth or development. It does not accumulate in soil or plants and is rapidly degraded by microorganisms in the soil. N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has also been shown to have no toxic effects on animals or humans.

Advantages and Limitations for Lab Experiments

The use of N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide in lab experiments has several advantages. It is a potent and specific inhibitor of urease, allowing for precise control of nitrogen release. It is also easily synthesized and readily available. However, N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has limitations in terms of its stability and solubility, which can affect its effectiveness in lab experiments.

Future Directions

There is still much to be learned about the potential applications of N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide in agriculture. Future research could focus on optimizing the synthesis method to improve the stability and solubility of N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide. Additionally, further studies could investigate the effects of N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide on different crops and in different environmental conditions. There is also potential for the use of N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide in other industries, such as the pharmaceutical industry, where it could be used as a urease inhibitor in the treatment of urea cycle disorders.

Synthesis Methods

N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide can be synthesized through a multi-step process that involves the reaction of 3-aminobenzoic acid with isobutyryl chloride to form N-(3-isobutyrylamino)benzoic acid. This intermediate product is then reacted with thionyl chloride to form N-(3-isobutyrylamino)benzoyl chloride. The final step involves the reaction of N-(3-isobutyrylamino)benzoyl chloride with 2-thiophenecarboxamide to form N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide.

Scientific Research Applications

N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has been extensively studied for its potential use in agriculture as a urease inhibitor. Urease is an enzyme that converts urea into ammonia, which can be lost to the atmosphere as a gas, reducing the efficiency of nitrogen fertilizers. N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide inhibits the activity of urease, thereby reducing the loss of nitrogen and increasing the efficiency of nitrogen fertilizers. Several studies have shown that N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide can increase crop yields and reduce environmental pollution.

properties

IUPAC Name

N-[[3-(2-methylpropanoylamino)phenyl]carbamothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S2/c1-10(2)14(20)17-11-5-3-6-12(9-11)18-16(22)19-15(21)13-7-4-8-23-13/h3-10H,1-2H3,(H,17,20)(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITJKRBWEICOCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({3-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)thiophene-2-carboxamide

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